molecular formula C11H10Cl3N3S B254956 N-allyl-N'-(2,3,6-trichlorobenzylidene)carbamohydrazonothioic acid

N-allyl-N'-(2,3,6-trichlorobenzylidene)carbamohydrazonothioic acid

Cat. No. B254956
M. Wt: 322.6 g/mol
InChI Key: QKHYANPVFUPYAU-SOFYXZRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-N'-(2,3,6-trichlorobenzylidene)carbamohydrazonothioic acid (ATBC) is a synthetic compound that has been widely used in scientific research for its unique chemical properties. ATBC has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in many fields. In

Scientific Research Applications

N-allyl-N'-(2,3,6-trichlorobenzylidene)carbamohydrazonothioic acid has been used in a variety of scientific research applications, including studies on cancer, inflammation, and oxidative stress. In cancer research, N-allyl-N'-(2,3,6-trichlorobenzylidene)carbamohydrazonothioic acid has been found to inhibit the growth of cancer cells and induce apoptosis. N-allyl-N'-(2,3,6-trichlorobenzylidene)carbamohydrazonothioic acid has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases. Additionally, N-allyl-N'-(2,3,6-trichlorobenzylidene)carbamohydrazonothioic acid has been found to have antioxidant properties, which may be useful in protecting against oxidative stress.

Mechanism of Action

The mechanism of action of N-allyl-N'-(2,3,6-trichlorobenzylidene)carbamohydrazonothioic acid is not fully understood, but it is believed to involve the inhibition of enzymes involved in cell proliferation and the induction of apoptosis. N-allyl-N'-(2,3,6-trichlorobenzylidene)carbamohydrazonothioic acid has also been found to inhibit the production of reactive oxygen species, which may contribute to its antioxidant and anti-inflammatory effects.
Biochemical and Physiological Effects:
N-allyl-N'-(2,3,6-trichlorobenzylidene)carbamohydrazonothioic acid has been found to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of reactive oxygen species production. N-allyl-N'-(2,3,6-trichlorobenzylidene)carbamohydrazonothioic acid has also been found to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases. Additionally, N-allyl-N'-(2,3,6-trichlorobenzylidene)carbamohydrazonothioic acid has been found to have antioxidant properties, which may be useful in protecting against oxidative stress.

Advantages and Limitations for Lab Experiments

N-allyl-N'-(2,3,6-trichlorobenzylidene)carbamohydrazonothioic acid has several advantages for lab experiments, including its ability to inhibit cell proliferation and induce apoptosis, making it a valuable tool for cancer research. N-allyl-N'-(2,3,6-trichlorobenzylidene)carbamohydrazonothioic acid also has anti-inflammatory and antioxidant properties, which may be useful in a variety of research applications. However, N-allyl-N'-(2,3,6-trichlorobenzylidene)carbamohydrazonothioic acid has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on N-allyl-N'-(2,3,6-trichlorobenzylidene)carbamohydrazonothioic acid, including further studies on its mechanism of action and potential therapeutic applications. Additionally, research on the synthesis of N-allyl-N'-(2,3,6-trichlorobenzylidene)carbamohydrazonothioic acid and its derivatives may lead to the development of new compounds with improved properties. Finally, studies on the toxicity of N-allyl-N'-(2,3,6-trichlorobenzylidene)carbamohydrazonothioic acid and its potential side effects will be important for determining its safety for use in humans.
Conclusion:
N-allyl-N'-(2,3,6-trichlorobenzylidene)carbamohydrazonothioic acid (N-allyl-N'-(2,3,6-trichlorobenzylidene)carbamohydrazonothioic acid) is a synthetic compound with a variety of biochemical and physiological effects. N-allyl-N'-(2,3,6-trichlorobenzylidene)carbamohydrazonothioic acid has been used in a variety of scientific research applications, including studies on cancer, inflammation, and oxidative stress. The mechanism of action of N-allyl-N'-(2,3,6-trichlorobenzylidene)carbamohydrazonothioic acid is not fully understood, but it is believed to involve the inhibition of enzymes involved in cell proliferation and the induction of apoptosis. N-allyl-N'-(2,3,6-trichlorobenzylidene)carbamohydrazonothioic acid has several advantages for lab experiments, including its ability to inhibit cell proliferation and induce apoptosis, but also has some limitations, including potential toxicity. Future research on N-allyl-N'-(2,3,6-trichlorobenzylidene)carbamohydrazonothioic acid will be important for further understanding its properties and potential therapeutic applications.

Synthesis Methods

N-allyl-N'-(2,3,6-trichlorobenzylidene)carbamohydrazonothioic acid can be synthesized using a variety of methods, including the reaction of 2,3,6-trichlorobenzaldehyde with allylhydrazine, followed by reaction with thiosemicarbazide. The resulting product is then purified using column chromatography to yield N-allyl-N'-(2,3,6-trichlorobenzylidene)carbamohydrazonothioic acid. Alternative synthesis methods have also been reported in the literature.

properties

Product Name

N-allyl-N'-(2,3,6-trichlorobenzylidene)carbamohydrazonothioic acid

Molecular Formula

C11H10Cl3N3S

Molecular Weight

322.6 g/mol

IUPAC Name

1-prop-2-enyl-3-[(Z)-(2,3,6-trichlorophenyl)methylideneamino]thiourea

InChI

InChI=1S/C11H10Cl3N3S/c1-2-5-15-11(18)17-16-6-7-8(12)3-4-9(13)10(7)14/h2-4,6H,1,5H2,(H2,15,17,18)/b16-6-

InChI Key

QKHYANPVFUPYAU-SOFYXZRVSA-N

Isomeric SMILES

C=CCNC(=S)N/N=C\C1=C(C=CC(=C1Cl)Cl)Cl

SMILES

C=CCNC(=S)NN=CC1=C(C=CC(=C1Cl)Cl)Cl

Canonical SMILES

C=CCNC(=S)NN=CC1=C(C=CC(=C1Cl)Cl)Cl

Origin of Product

United States

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